Enhanced Lipophilicity vs. Mono-Ring Trifluoromethylanilines
The target compound exhibits a substantially higher calculated partition coefficient (logP) than simpler trifluoromethylanilines, a property critical for membrane permeability and hydrophobic binding interactions . Its predicted logP of 3.95–4.18 contrasts sharply with the logP of 3-(trifluoromethyl)aniline, which is approximately 2.0–2.5 .
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 3.95 – 4.18 (calculated) |
| Comparator Or Baseline | 3-(trifluoromethyl)aniline: 2.0 – 2.5 (calculated) |
| Quantified Difference | Increase of approximately 1.5–2.0 log units |
| Conditions | Calculated values based on molecular structure; no experimental determination available. |
Why This Matters
Higher logP correlates with improved membrane permeability and potential for enhanced oral bioavailability, making this scaffold more attractive for lead optimization in drug discovery compared to less lipophilic mono-ring anilines.
